2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Lipophilicity Drug-likeness Permeability

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2189499-00-9) is a synthetic heterocyclic building block that integrates a 2H-1,2,3-triazole ring with a 4-methoxybenzoyl-substituted azetidine scaffold. Its molecular formula is C13H14N4O2 with a molecular weight of 258.28 g/mol.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 2189499-00-9
Cat. No. B2636334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
CAS2189499-00-9
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C13H14N4O2/c1-19-12-4-2-10(3-5-12)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
InChIKeyFAZOGMGZWJBLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 4 mg / 15 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2189499-00-9) — Core Chemical Identity and Procurement Baseline


2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS 2189499-00-9) is a synthetic heterocyclic building block that integrates a 2H-1,2,3-triazole ring with a 4-methoxybenzoyl-substituted azetidine scaffold. Its molecular formula is C13H14N4O2 with a molecular weight of 258.28 g/mol . The compound belongs to the broader N-substituted triazolo-azetidine class, which has recently been identified as a novel antibacterial scaffold through high-throughput screening (HTS) using the pDualrep2 platform, revealing translation-inhibitory activity against Gram-negative bacteria [1]. The presence of the 4-methoxy substituent on the benzoyl ring distinguishes this compound from its fluoro-, chloro-, trifluoromethyl-, and unsubstituted phenyl analogs, each of which presents distinct physicochemical and potential biological profiles relevant to drug discovery and chemical biology applications.

Why Generic Substitution Fails for 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole: Comparator-Weighted Procurement Rationale


Seemingly minor modifications to the benzoyl substituent of 2-(azetidin-3-yl)-2H-1,2,3-triazole derivatives produce significant shifts in lipophilicity, hydrogen-bonding potential, and biological activity. The target compound (XLogP3 = 1.1) [1] is predicted to be substantially less lipophilic than its 3-trifluoromethyl analog (CAS 2176201-52-6, estimated XLogP3 ≈ 2.5) and more lipophilic than the unsubstituted benzoyl parent (estimated XLogP3 ≈ 0.8), placing it in an intermediate physicochemical space that may favor balanced permeability and solubility. In the N-substituted triazolo-azetidine antibacterial series, a primary HTS hit (MIC = 12.5 µg/mL) and an optimized analog (MIC = 6.25 µg/mL) demonstrated that potency against E. coli ΔtolC is exquisitely sensitive to the nature of the N-substituent [2]. Furthermore, the 4-methoxy group provides a distinct hydrogen-bond acceptor site, potentially enabling target engagement geometries that chloro-, fluoro-, or methyl-substituted analogs cannot replicate. These quantitative structure-activity relationship (SAR) sensitivities preclude simple interchangeability among in-class compounds and necessitate compound-specific evaluation for procurement decisions.

Quantitative Differentiation Evidence: 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole vs. Closest Analogs


Predicted Lipophilicity (XLogP3 = 1.1) Positions the 4-Methoxy Analog in an Intermediate Polarity Window Distinct from Fluoro- and Trifluoromethyl Congeners

The target compound has a computed XLogP3 value of 1.1, whereas the 3-trifluoromethyl analog (CAS 2176201-52-6) is predicted to have XLogP3 ≈ 2.5 and the 3-fluoro-4-methoxy analog (CAS 2194845-67-3) is predicted to have XLogP3 ≈ 1.4. This places the target compound in a more hydrophilic regime, which is often associated with improved aqueous solubility and reduced non-specific binding. The unsubstituted benzoyl parent is predicted to be even more hydrophilic (XLogP3 ≈ 0.8), but lacks the methoxy hydrogen-bond acceptor [1].

Lipophilicity Drug-likeness Permeability

Synthetic Accessibility: Commercially Available 4-Methoxybenzoic Acid Starting Material at < $0.30/g Provides Cost Advantage over Fluorinated Analogs

The 4-methoxybenzoyl moiety of the target compound is derived from 4-methoxybenzoic acid (CAS 100-09-4), available in bulk at approximately $0.26/g (Sigma-Aldrich, 1 kg scale) . In contrast, 3-fluoro-4-methoxybenzoic acid, required for the 3-fluoro-4-methoxy analog (CAS 2194845-67-3), is a specialty intermediate with substantially higher cost (estimated > $5/g at research scale). The acylation of 2-(azetidin-3-yl)-2H-1,2,3-triazole (CAS 1706460-48-1) with 4-methoxybenzoyl chloride proceeds under standard amide coupling conditions , enabling straightforward library synthesis.

Synthesis cost Starting material Scalability

Class-Level Antibacterial Activity: N-Substituted Triazolo-Azetidine Scaffold Demonstrates Translation Inhibition with MIC = 6.25–12.5 µg/mL Against E. coli ΔtolC

The N-substituted triazolo-azetidine scaffold was identified as a novel antibacterial chemotype through HTS using the pDualrep2 dual-reporter system. The primary hit molecule demonstrated an MIC of 12.5 µg/mL against E. coli ΔtolC with evidence of translation blockage (26% inhibition at 160 µg/mL in luciferase assay) and no SOS-response induction. A structurally optimized analog ('compound 2') achieved an improved MIC of 6.25 µg/mL, approaching erythromycin potency (MIC = 2.5–5 µg/mL) against the same strain, and displayed no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells [1]. The target compound, bearing the 4-methoxybenzoyl substituent, shares this pharmacophoric scaffold and represents a distinct vector for further SAR exploration within this antibacterial series.

Antibacterial Translation inhibitor Gram-negative

Hydrogen-Bond Acceptor Topology: 4-Methoxy Oxygen Provides a Directional H-Bond Acceptor Distinct from Fluoro-, Chloro-, and Methyl-Substituted Analogs

The 4-methoxy substituent on the target compound contributes an sp³-hybridized oxygen atom capable of serving as a directional hydrogen-bond acceptor with a topological polar surface area (TPSA) contribution of approximately 9.2 Ų. In contrast, the 4-fluoro analog presents a weaker, less directional H-bond acceptor (C–F), while the 4-chloro and 4-methyl analogs lack H-bond acceptor capability at this position entirely. In PDB crystal structures of related methoxybenzoyl-containing ligands (e.g., 4-methoxybenzoyl-phenoxazine tubulin inhibitors with IC50 values of 2–15 nM), the 4-methoxy oxygen consistently engages in key hydrogen-bonding interactions within the colchicine binding site [1]. This stereoelectronic feature cannot be replicated by halogen or alkyl substitution at the 4-position.

Hydrogen bonding Target engagement Structure-based design

Scaffold Selectivity Context: Azetidine-Triazole MMP-2 Conjugates Show No Detectable MMP-2 Inhibition, in Contrast to Aziridine-Triazole Analogs

In an MMP-2 inhibition study comparing aziridine-triazole and azetidine-triazole conjugate series, aziridine derivatives containing 1,4-disubstituted 1,2,3-triazoles demonstrated promising MMP-2 inhibition, while the corresponding azetidine-triazole series showed no detectable inhibition potency [1]. This finding provides critical selectivity context: the azetidine-triazole scaffold, including the target compound, is unlikely to cross-inhibit MMP-2 — a desirable selectivity feature when targeting pathways unrelated to matrix metalloproteinases. This contrasts with aziridine-based triazole conjugates, where MMP-2 activity was a confounding pharmacological feature.

Selectivity MMP-2 Off-target profiling

High-Impact Application Scenarios for 2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization: Exploring the 4-Methoxybenzoyl Vector in the Triazolo-Azetidine Translation Inhibitor Series

Following the identification of N-substituted triazolo-azetidines as novel prokaryotic translation inhibitors (primary hit MIC = 12.5 µg/mL; optimized analog MIC = 6.25 µg/mL against E. coli ΔtolC) [1], the target compound represents a distinct substitution vector for SAR exploration. Its intermediate lipophilicity (XLogP3 = 1.1) and 4-methoxy H-bond acceptor may improve permeability across the Gram-negative outer membrane while maintaining solubility. Procurement for focused library synthesis around the 4-methoxybenzoyl substituent is warranted to probe whether this vector can further narrow the potency gap to erythromycin (MIC = 2.5–5 µg/mL).

Fragment-Based and Structure-Guided Drug Design Requiring a Directional 4-Position H-Bond Acceptor on the Benzoyl Ring

When co-crystal structures or homology models indicate a hydrogen-bond donor residue in the target protein's binding pocket oriented toward the 4-position of the benzoyl ring, the 4-methoxy analog is uniquely suited among the common substituted-benzoyl triazolo-azetidine series. The sp³-hybridized methoxy oxygen provides a strong, directional H-bond acceptor that fluoro-, chloro-, and methyl-substituted analogs cannot match. The demonstrated H-bond engagement of 4-methoxybenzoyl groups in tubulin inhibitor co-crystal structures (IC50 down to 2 nM) [2] supports the general design principle for this pharmacophoric element.

Selectivity Profiling Panels Requiring a Negative Control for MMP-2 Inhibition in Azetidine-Triazole Chemical Space

The azetidine-triazole conjugate scaffold, including the target compound, has been shown to lack detectable MMP-2 inhibitory activity — in direct contrast to the corresponding aziridine-triazole series where MMP-2 inhibition was observed [3]. This makes the target compound a suitable negative control or selectivity panel component when screening triazole-containing compound libraries against MMP-2 to establish target class selectivity. Procurement of both azetidine-based (inactive) and aziridine-based (active) triazole conjugates enables rigorous counter-screening protocols.

Cost-Efficient Synthesis of Medium-to-Large Triazolo-Azetidine Compound Libraries

For laboratories planning the synthesis of a substituted-benzoyl triazolo-azetidine library, the 4-methoxybenzoyl variant offers a compelling cost advantage. The starting material 4-methoxybenzoic acid is commercially available at approximately $0.26/g (1 kg scale) , representing a >19-fold cost reduction compared to specialty fluorinated benzoic acid derivatives needed for fluoro-substituted analogs. When paired with the commercially available 2-(azetidin-3-yl)-2H-1,2,3-triazole core (CAS 1706460-48-1), the target compound can be synthesized in one amide coupling step, enabling economical parallel library production for HTS and SAR campaigns.

Quote Request

Request a Quote for 2-[1-(4-methoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.